2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid 2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid
Brand Name: Vulcanchem
CAS No.: 260784-21-2
VCID: VC20880160
InChI: InChI=1S/C16H11NO4S2/c18-14(19)8-21-12-6-5-9-3-1-2-4-10(9)11(12)7-13-15(20)17-16(22)23-13/h1-7H,8H2,(H,18,19)(H,17,20,22)/b13-7-
SMILES: C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)NC(=S)S3)OCC(=O)O
Molecular Formula: C16H11NO4S2
Molecular Weight: 345.4 g/mol

2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid

CAS No.: 260784-21-2

Cat. No.: VC20880160

Molecular Formula: C16H11NO4S2

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid - 260784-21-2

Specification

CAS No. 260784-21-2
Molecular Formula C16H11NO4S2
Molecular Weight 345.4 g/mol
IUPAC Name 2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid
Standard InChI InChI=1S/C16H11NO4S2/c18-14(19)8-21-12-6-5-9-3-1-2-4-10(9)11(12)7-13-15(20)17-16(22)23-13/h1-7H,8H2,(H,18,19)(H,17,20,22)/b13-7-
Standard InChI Key YLKFFRIUJUAYRL-QPEQYQDCSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC(=C2/C=C\3/C(=O)NC(=S)S3)OCC(=O)O
SMILES C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)NC(=S)S3)OCC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)NC(=S)S3)OCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid is a synthetic organic compound with significant pharmacological interest. It belongs to the class of 5-ene-4-thiazolidinones, specifically rhodanine derivatives, characterized by the presence of an exocyclic double bond with Z-configuration between the thiazolidinone ring and naphthalene moiety.

Basic Identification Parameters

Table 1: Chemical Identity Parameters

ParameterDetails
IUPAC Name2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid
CAS Number260784-21-2
Molecular FormulaC₁₆H₁₁NO₄S₂
Molecular Weight345.39 g/mol

The compound features a naphthalene core substituted with an oxyacetic acid group at position 2, and a (Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl group at position 1. The thiazolidinone ring includes both carbonyl (C=O) and thiocarbonyl (C=S) functionalities, contributing to its unique chemical properties and biological activities .

Structural Representation

The chemical structure contains several key functional groups that determine its reactivity and biological properties:

  • A naphthalene core providing aromatic characteristics

  • A 4-oxo-2-thioxo-5-thiazolidinone ring (a rhodanine derivative)

  • An oxyacetic acid moiety (-OCH₂COOH)

  • An exocyclic double bond with Z-configuration

The Z-configuration of the exocyclic double bond is a critical structural feature that influences the compound's biological activity and binding properties in enzymatic systems .

Chemical Properties and Identification Codes

Understanding the chemical properties and digital identifiers of this compound is essential for research applications and database searches.

Digital Chemical Identifiers

Table 2: Chemical Identifiers for Database Recognition

Identifier TypeCode
Canonical SMILESC1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)NC(=S)S3)OCC(=O)O
InChIInChI=1S/C16H11NO4S2/c18-14(19)8-21-12-6-5-9-3-1-2-4-10(9)11(12)7-13-15(20)17-16(22)23-13/h1-7H,8H2,(H,18,19)(H,17,20,22)/b13-7-
InChI KeyYLKFFRIUJUAYRL-QPEQYQDCSA-N

These digital identifiers facilitate precise identification of the compound in chemical databases and literature searches, ensuring accuracy in research and development processes .

PropertyValue
Physical StateSolid
SolubilityLimited information available
Melting PointNot available in literature
Boiling PointNot available in literature

The compound's limited documented physical properties suggest opportunities for further characterization studies to enhance our understanding of its behavior in various systems .

Pharmacological Significance and Mechanism of Action

The pharmacological importance of 2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid stems from its membership in the 5-ene-4-thiazolidinone class, which exhibits diverse biological activities.

Biological Activity Profile

The compound demonstrates significant biological activity, particularly as an aldose reductase inhibitor. This enzyme plays a crucial role in the polyol pathway, which is implicated in diabetic complications. Inhibition of aldose reductase represents a therapeutic strategy for preventing or managing diabetic complications such as neuropathy, retinopathy, and nephropathy .

The presence of the (Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl moiety is particularly significant, as this structural element is associated with the compound's ability to interact with the active site of aldose reductase .

Synthetic Approaches and Derivatives

The synthesis of 2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid typically involves condensation reactions between appropriate naphthalene derivatives and rhodanine-based compounds.

Related Compounds

Several structurally related compounds have been developed and studied:

Table 4: Structurally Related Compounds

CompoundMolecular FormulaKey Differences
2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acidC₁₂H₉NO₅SContains phenoxy instead of naphthoxy group; dioxo instead of oxo-thioxo
4-Oxo-2-thioxo-3-thiazolidinylacetic acid (Rhodanine-3-acetic acid)C₅H₅NO₃S₂Basic scaffold without naphthalene moiety
2-((Z)-5-((E)-2-Methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acidC₁₅H₁₃NO₃S₂Contains phenylallylidene instead of naphthalenyloxy group

These related structures provide insights into structure-activity relationships and may guide the development of more potent or selective compounds .

Research Applications and Aldose Reductase Inhibition

The primary research interest in 2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid centers on its potential as an aldose reductase inhibitor (ARI).

Aldose Reductase Inhibitory Activity

This compound belongs to a series of 5-[[2-(ω-carboxyalkoxy)aryl]methylene]-4-oxo-2-thioxothiazolidine derivatives specifically developed for aldose reductase inhibition. The incorporation of the carboxyalkoxy group enhances binding affinity to the enzyme's active site, while the thiazolidinone ring provides a scaffold for interaction with specific amino acid residues .

Research suggests that the Z-configuration of the exocyclic double bond is crucial for optimal positioning of the molecule within the enzyme's binding pocket, facilitating effective inhibition .

Broader Research Context

Within the broader scientific context, 5-ene-4-thiazolidinones like this compound have been extensively explored for diverse pharmacological applications including:

  • Anti-inflammatory activity

  • Antitumor properties

  • Antimicrobial effects

  • Antidiabetic potential

  • Antibacterial capabilities

The multifaceted pharmacological profile of this structural class makes this specific compound a valuable research tool and potential lead for therapeutic development .

SupplierCatalog Number/IdentifierFormat
Toronto Research Chemicals (TRC)O859575Neat
LGC StandardsTRC-O859575-1G1g
JK ChemicalO859575Various
United States Biological414603100mg, 1g
BOC SciencesBB014781Various

The commercial availability from multiple suppliers indicates the compound's relevance in current research and development activities .

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